molecular formula C13H23N3O3 B1444656 Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate CAS No. 1312117-91-1

Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate

Cat. No. B1444656
M. Wt: 269.34 g/mol
InChI Key: DUEFQMDXZFHXAA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for TBOPI is 1S/C13H23N3O3/c1-13(2,3)19-12(18)16-9-8-15(11(16)17)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3 . This code provides a textual representation of the molecule’s structure. For a visual representation, it would be best to use a molecular visualization tool with this InChI code.


Physical And Chemical Properties Analysis

TBOPI is a solid with a melting point of 134 - 135°C .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of crizotinib, a drug used in cancer treatment (Kong et al., 2016).

  • Asymmetric Synthesis of Nociceptin Antagonists : This compound is a useful intermediate in the asymmetric synthesis of nociceptin antagonists. The process involves key steps like diastereoselective reduction and efficient isomerization, applicable for large-scale operations (Jona et al., 2009).

  • Intermediate for Small Molecule Anticancer Drugs : It is used as an intermediate for synthesizing small molecule anticancer drugs. The synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions. The process is characterized by high yields and confirms the compound's role in the development of new anticancer therapeutics (Zhang et al., 2018).

  • Cyclic Amino Acid Ester Synthesis : The compound has been synthesized as a cyclic amino acid ester. Its structure is characterized using spectroscopy and X-ray diffraction, highlighting its potential in biochemical applications (Moriguchi et al., 2014).

  • Synthesis of Antibacterial and Anthelmintic Agents : This compound has been used to synthesize agents with antibacterial and anthelmintic activities. The synthesis process involves condensation reactions and is characterized by spectroscopic evidence (Sanjeevarayappa et al., 2015).

  • Enantioselective Synthesis of Sedridines and Ethylnorlobelols : It serves as a versatile enantiomer in the enantioselective synthesis of biologically active alkaloids like sedridine, ethylnorlobelol, and coniine. This highlights its role as a chiral building block in medicinal chemistry (Passarella et al., 2005).

  • Use in Chiral Auxiliary Applications : The compound has been used as a chiral auxiliary in various syntheses, demonstrating its effectiveness in stereoselective transformations. This includes the preparation of enantiomerically pure compounds, indicating its utility in asymmetric synthesis (Studer et al., 1995).

  • Scaffold for Piperidine Derivative Synthesis : The compound has been utilized as a new scaffold in the preparation of substituted piperidines. This is important for diversifying the range of available piperidine derivatives in pharmaceutical research (Harmsen et al., 2011).

  • Catalysis in Asymmetric Henry Reactions : This compound's derivatives have been used as catalysts in the asymmetric Henry reaction, achieving high enantioselectivities. This indicates its potential as a catalytic agent in stereoselective organic reactions (Drabina et al., 2015).

  • Synthesis of Novel Bifunctional Compounds : Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, have been developed. This is significant for creating new compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Safety And Hazards

TBOPI is associated with several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 2-oxo-3-piperidin-4-ylimidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)16-9-8-15(11(16)17)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEFQMDXZFHXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C1=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate
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Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate
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Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate
Reactant of Route 4
Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate
Reactant of Route 5
Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate
Reactant of Route 6
Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate

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